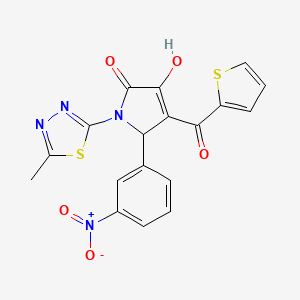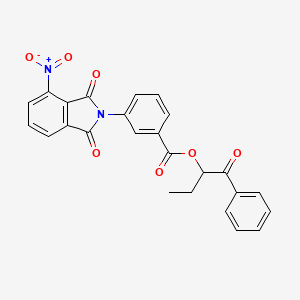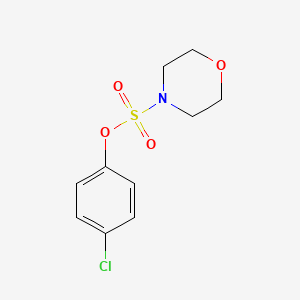![molecular formula C13H21ClN2O B3973033 N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide hydrochloride](/img/structure/B3973033.png)
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide hydrochloride, commonly known as DMPEB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DMPEB is a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including pain sensation, cognition, and addiction.
Mecanismo De Acción
DMPEB is a selective antagonist of the α3β4 N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide hydrochloride, which is a subtype of the this compound that is involved in pain sensation, cognition, and addiction. By blocking the α3β4 this compound, DMPEB reduces the release of neurotransmitters such as dopamine and glutamate, which are involved in the reward pathway and pain signaling. This mechanism of action suggests that DMPEB could be used as a treatment for addiction and chronic pain conditions.
Biochemical and Physiological Effects:
DMPEB has been shown to have a number of biochemical and physiological effects. In animal models, DMPEB has been shown to reduce the release of dopamine and glutamate in the brain, which are involved in the reward pathway and pain signaling. DMPEB has also been shown to reduce the expression of inflammatory cytokines in the spinal cord, suggesting that it could be used as an anti-inflammatory agent. Additionally, DMPEB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMPEB is that it is a selective antagonist of the α3β4 N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide hydrochloride, which reduces the risk of off-target effects. Additionally, DMPEB has been shown to have analgesic effects in animal models of chronic pain, suggesting that it could be a useful tool for studying pain signaling pathways. However, one limitation of DMPEB is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet well understood.
Direcciones Futuras
There are several future directions for research on DMPEB. One area of research could be to further investigate its potential use as a treatment for chronic pain conditions. Another area of research could be to investigate its potential use as a treatment for nicotine addiction. Additionally, more research could be done to understand the mechanisms underlying its effects on cognitive function, which could lead to the development of new treatments for cognitive impairments. Finally, more research could be done to understand the safety and efficacy of DMPEB in humans, which could pave the way for its use in clinical settings.
Aplicaciones Científicas De Investigación
DMPEB has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, suggesting that it could be used as a treatment for chronic pain conditions. DMPEB has also been studied for its potential use in treating nicotine addiction, as it blocks the effects of nicotine on the brain. Additionally, DMPEB has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it could be used as a treatment for cognitive impairments.
Propiedades
IUPAC Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11(2)10-13(16)15(3)9-7-12-6-4-5-8-14-12;/h4-6,8,11H,7,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNHCXLOSYIJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)CCC1=CC=CC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972954.png)
![1-acetyl-17-(2,4-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972968.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3972969.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3972989.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3972993.png)
![allyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3972995.png)
![9-{[2-(4-morpholinyl)-2-oxoethyl]thio}acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B3972999.png)
![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B3973004.png)


![1'-[(4-chlorophenyl)sulfonyl]-1,4'-bipiperidine oxalate](/img/structure/B3973044.png)
![2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3973056.png)